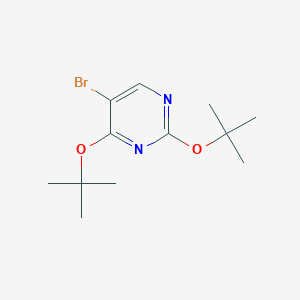
5-Bromo-2,4-di-tert-butoxypyrimidine
Overview
Description
Synthesis Analysis
5-Bromo-2,4-di-tert-butoxypyrimidine can be synthesized through a multistep chemical process. Initially, it involves the conversion of 5-bromo-2,4-di-t-butoxypyrimidine into its pyrimidin-5-yl-lithium form, followed by coupling to 2,4:3,5-di-O-benzylideneribose. This reaction sequence yields a protected 1-pyrimidin-5-ylpentitol, which upon mild acid treatment affords 5-β-D-ribofuranosyluracil, pseudouridine, with some α-anomer and only traces of the pyranose isomers (Brown, Burdon, & Slatcher, 1968).
Molecular Structure Analysis
The structure of pyrimidine derivatives, including those related to 5-Bromo-2,4-di-tert-butoxypyrimidine, has been extensively studied using various spectroscopic techniques and computational methods. For instance, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was determined by NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, providing insights into the molecular configuration and stability of these compounds (Martins et al., 1998).
Scientific Research Applications
DNA Replication Detection : Monoclonal antibodies specific for bromodeoxyuridine, a derivative of 5-Bromo-2,4-di-tert-butoxypyrimidine, can rapidly detect DNA replication in cultured cells. This offers a new tool for studying DNA replication in vitro (Gratzner, 1982).
Synthesis of Metal-Complexing Molecular Rods : Efficient synthesis methods have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which enable the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Fluorescent Labeling Technique for DNA Measurement : A novel fluorescent labeling technique for measuring bromodeoxyuridine incorporation into DNA has been presented, which is important for efficient radiosensitization and emphasizes the need for careful enzyme selection for DNA digestion (Stratford & Dennis, 1992).
Antibody Interactions for DNA Synthesis Monitoring : Antibodies directed against bromodeoxyuridine recognize specific epitopes on the molecule, aiding in accurate and sensitive monitoring of DNA synthesis (Miller, Heyneman, Walker, & Ulrich, 1986).
Synthesis of 5-Aryluracils : A study successfully synthesized 5-aryluracils using tin derivatives, addressing the allergenic issues of 2,4-dichloro-5-bromopyrimidine intermediates (Peters, Hörnfeldt, & Gronowitz, 1990).
Retrovirus Replication Inhibition : Compounds with the 5-methyl derivative show potent inhibitory activity against HIV-1, demonstrating applications in antiviral research (Hocková et al., 2003).
properties
IUPAC Name |
5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2/c1-11(2,3)16-9-8(13)7-14-10(15-9)17-12(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUVEDTRZARNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1Br)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355988 | |
| Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-di-tert-butoxypyrimidine | |
CAS RN |
19752-61-5 | |
| Record name | 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


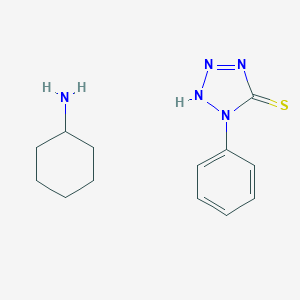

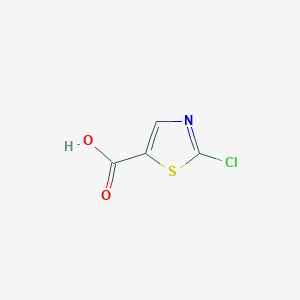

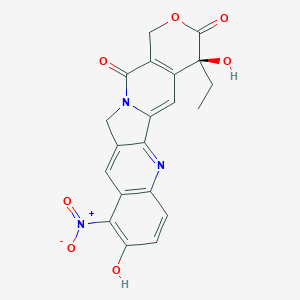
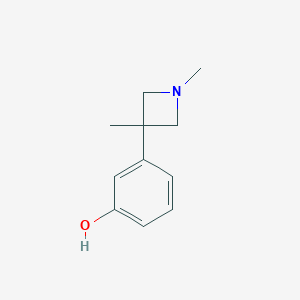
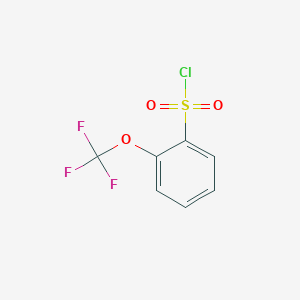
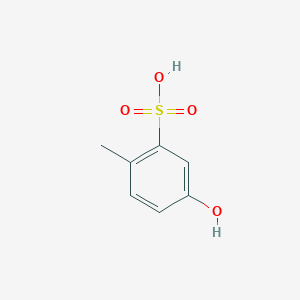
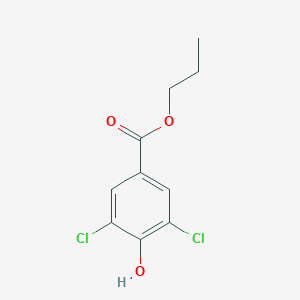
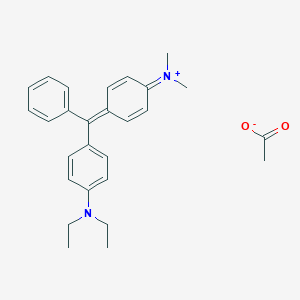
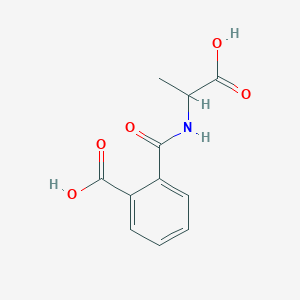
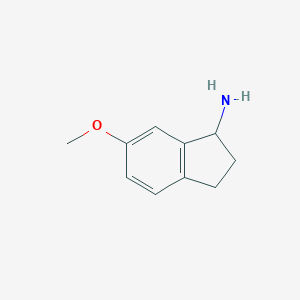
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)